N-(4-Methoxy-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(4-Methoxy-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is an organic compound that belongs to the class of quinazoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a quinazoline core and a methoxy-methylphenyl group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxy-Methylphenyl Group: The methoxy-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a suitable methoxy-methylphenyl halide with the quinazoline core in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to tetrahydroquinazoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-Methoxy-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups may enhance its binding affinity and specificity towards these targets. The quinazoline core can interact with nucleophilic sites on proteins or DNA, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-quinazoline-4-carboxamide: Lacks the methyl group, which may affect its reactivity and binding properties.
N-(4-Methylphenyl)-quinazoline-4-carboxamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
N-(4-Methoxy-2-methylphenyl)-quinazoline-4-carboxamide: Similar structure but without the tetrahydro modification, which may impact its stability and reactivity.
Uniqueness
N-(4-Methoxy-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to the combination of its methoxy and methyl substituents along with the tetrahydroquinazoline core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-9-12(22-2)7-8-14(11)20-17(21)16-13-5-3-4-6-15(13)18-10-19-16/h7-10H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEHDQBFNHHSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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